molecular formula C10H13ClF3NO2 B1522098 1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride CAS No. 1193387-21-1

1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride

Cat. No. B1522098
CAS RN: 1193387-21-1
M. Wt: 271.66 g/mol
InChI Key: FVJOLGJBXGVWJC-UHFFFAOYSA-N
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Description

The compound “1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride” is an organic compound containing a phenyl ring with two methoxy groups (OCH3) attached at the 3rd and 4th positions. It also has a trifluoroethan-1-amine group attached to the phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring substituted with methoxy groups and a trifluoroethan-1-amine group. The presence of the trifluoro group would introduce a significant degree of electronegativity due to the fluorine atoms .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The amine could participate in reactions typical of amines, such as acid-base reactions. The methoxy groups might undergo reactions typical of ethers .

Scientific Research Applications

  • Chemical Synthesis and Reactions :

    • Yap et al. (2014) developed a novel amine ligand synthesized from 1-(2,5-dichlorophenyl)ethanone, which was then used to create diastereomeric palladium complexes. These complexes were efficient in promoting asymmetric hydrophosphination reactions (Yap et al., 2014).
    • Hanamoto et al. (2003) discussed the synthesis of (2,2,2-Trifluoroethyl)triphenylphosphonium trifluoromethanesulfonate and its reactions with various secondary amines, leading to the production of novel compounds (Hanamoto et al., 2003).
  • Application in Organic Electronics :

    • Li et al. (2012) synthesized novel 2,4-difluorophenyl-functionalized triphenylamine and its dimer, which were used as hole-injecting/hole-transporting layers in organic light-emitting devices, demonstrating improved efficiency and luminance (Li et al., 2012).
  • Material Science :

    • Chung et al. (2008) prepared a novel trifluoromethyl-substituted bis(ether amine) monomer, used in synthesizing fluorinated polyimides. These polyimides were notable for their solubility, low moisture absorption, low dielectric constants, and excellent thermal stability (Chung et al., 2008).
    • Sheng et al. (2011) synthesized organosoluble fluorinated polyimides based on a new trifluoromethylated bis(ether amine) monomer. These polyimides exhibited low moisture absorption, low dielectric constants, and good optical transparency, making them suitable for various applications (Sheng et al., 2011).
  • Biochemical Studies :

    • Pettit et al. (2003) discussed the synthesis and biological evaluation of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its derivatives as potential antineoplastic agents. This research highlighted the use of similar compounds in developing cancer treatment drugs (Pettit et al., 2003).
  • Environmental Science :

    • Nie et al. (2014) investigated the kinetics of oxidation of a lignin model compound (1-(3,4-Dimethoxyphenyl)ethanol) with chlorine dioxide. This research provided insights into the bleaching process in the pulp and paper industry and its environmental impact (Nie et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety measures should be taken when handling it to avoid potential hazards .

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO2.ClH/c1-15-7-4-3-6(5-8(7)16-2)9(14)10(11,12)13;/h3-5,9H,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJOLGJBXGVWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(F)(F)F)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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